molecular formula C32H34N2O4 B10959799 11-(3-methoxy-4-propoxyphenyl)-3,3-dimethyl-10-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(3-methoxy-4-propoxyphenyl)-3,3-dimethyl-10-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B10959799
M. Wt: 510.6 g/mol
InChI Key: OROFVDOVUZWYDN-UHFFFAOYSA-N
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Description

11-(3-methoxy-4-propoxyphenyl)-3,3-dimethyl-10-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of dibenzodiazepines. This compound is characterized by its unique structure, which includes a dibenzo[b,e][1,4]diazepin-1-one core, substituted with various functional groups such as methoxy, propoxy, and phenylcarbonyl groups. The compound’s intricate structure and functional groups make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(3-methoxy-4-propoxyphenyl)-3,3-dimethyl-10-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step reactions. One common method involves the reaction of o-phenylenediamine with 5,5-dimethylcyclohexane-1,3-dione (dimedone) and an aromatic aldehyde under optimized conditions . The reaction is often catalyzed by various agents such as propylphosphonic anhydride (T3P®), which promotes the formation of the dibenzodiazepine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve overall productivity .

Chemical Reactions Analysis

Types of Reactions

11-(3-methoxy-4-propoxyphenyl)-3,3-dimethyl-10-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can react with m-chloroperoxybenzoic acid to undergo oxidation .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like m-chloroperoxybenzoic acid, reducing agents such as sodium borohydride, and various catalysts like T3P® . The reaction conditions often involve controlled temperatures and solvents like methanol or ethanol to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation with m-chloroperoxybenzoic acid can yield oxidized derivatives of the compound .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-(3-methoxy-4-propoxyphenyl)-3,3-dimethyl-10-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substitutions, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C32H34N2O4

Molecular Weight

510.6 g/mol

IUPAC Name

5-benzoyl-6-(3-methoxy-4-propoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C32H34N2O4/c1-5-17-38-27-16-15-22(18-28(27)37-4)30-29-24(19-32(2,3)20-26(29)35)33-23-13-9-10-14-25(23)34(30)31(36)21-11-7-6-8-12-21/h6-16,18,30,33H,5,17,19-20H2,1-4H3

InChI Key

OROFVDOVUZWYDN-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2C(=O)C5=CC=CC=C5)OC

Origin of Product

United States

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